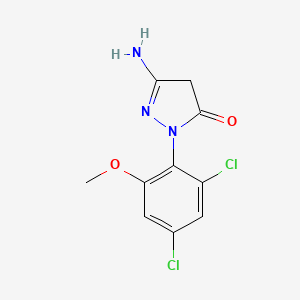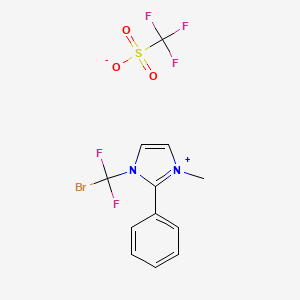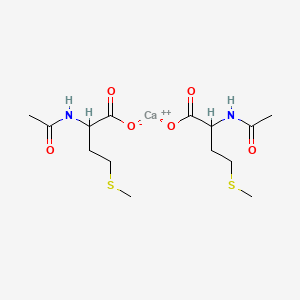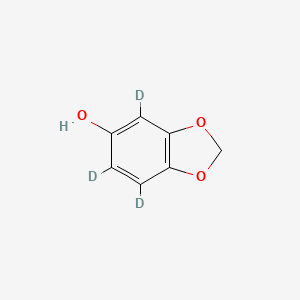
4,6,7-Trideuterio-1,3-benzodioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trideuterio-1,3-benzodioxol-5-ol is a deuterated derivative of 1,3-benzodioxol-5-ol, commonly known as sesamol. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. Deuterium substitution can significantly alter the physical and chemical properties of a compound, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol typically involves the deuteration of 1,3-benzodioxol-5-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trideuterio-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-deuterated 1,3-benzodioxol-5-ol.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4,6,7-Trideuterio-1,3-benzodioxol-5-ol has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of sesamol and its derivatives.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol is similar to that of sesamol. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. The deuterium atoms may enhance the stability of the compound, prolonging its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-ol (Sesamol): The non-deuterated form of the compound.
1,3-Benzodioxole: A related compound with similar structural features.
4,5-Dimethoxy-1,3-benzodioxole: Another derivative with methoxy groups instead of deuterium.
Uniqueness
4,6,7-Trideuterio-1,3-benzodioxol-5-ol is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it particularly valuable in research applications where stable isotope labeling is required.
Properties
Molecular Formula |
C7H6O3 |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
4,6,7-trideuterio-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D |
InChI Key |
LUSZGTFNYDARNI-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1O)[2H])OCO2)[2H] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



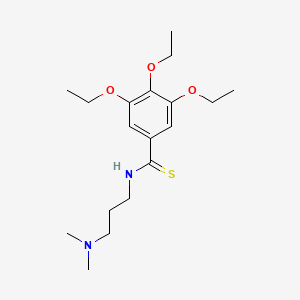
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
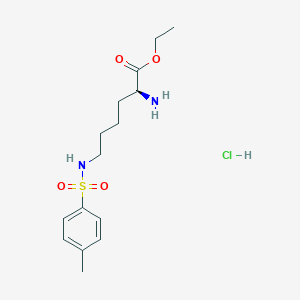
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)

![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
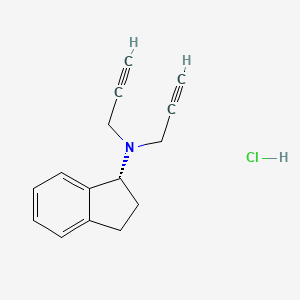
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
